molecular formula C20H22N2O2 B2637280 3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 953938-38-0

3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2637280
M. Wt: 322.408
InChI Key: ZBUBJAKQJRDBCV-UHFFFAOYSA-N
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Description

3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide , also known by its CAS number 953938-38-0 , is a chemical compound with the following properties:



  • Molecular Formula : C19H22N2O3S

  • Molecular Weight : 358.46 g/mol

  • Availability : In Stock (For research use only)



Molecular Structure Analysis

The molecular structure of 3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide consists of a benzene ring linked to a tetrahydroquinoline moiety via a propionyl group. The compound’s molecular weight and formula provide insights into its composition.



Chemical Reactions Analysis

The reactivity and chemical transformations of this compound depend on its functional groups. However, without specific experimental data, it is challenging to provide a detailed analysis of its reactions.



Physical And Chemical Properties Analysis

Unfortunately, the provided sources do not offer detailed information about the physical properties, solubility, or stability of this compound.


Safety And Hazards

As with any chemical compound, safety precautions should be taken during handling. However, specific safety data for this compound are not available in the provided sources.


Future Directions

Future research could focus on:



  • Elucidating the biological activity and potential therapeutic applications.

  • Investigating its pharmacokinetics and pharmacodynamics.

  • Assessing its toxicity and safety profile.


Please note that the information provided here is based on available data, and further research is necessary to fully understand the compound’s properties and potential applications.


properties

IUPAC Name

3-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-3-19(23)22-11-5-8-15-13-17(9-10-18(15)22)21-20(24)16-7-4-6-14(2)12-16/h4,6-7,9-10,12-13H,3,5,8,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUBJAKQJRDBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

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